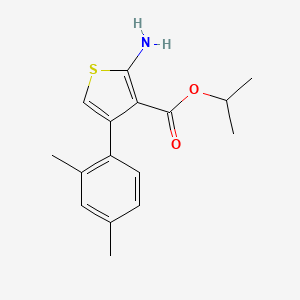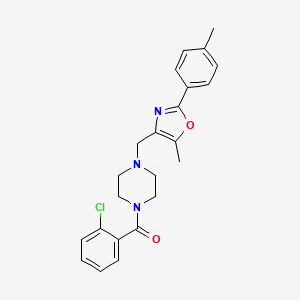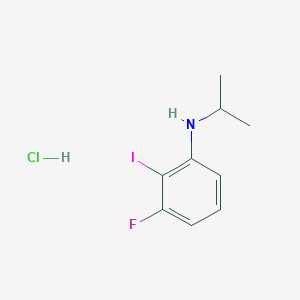![molecular formula C19H21NO7S B2995734 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1448027-46-0](/img/structure/B2995734.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C19H21NO7S and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures have shown potent activities against various cell lines . For instance, compounds substituted with benzo[d][1,3]dioxol-5-yl have displayed inhibition of VEGFR1 , indicating potential anti-angiogenic activity.
Mode of Action
Similar compounds have shown to inhibit vegfr1, which could lead to the inhibition of vegf-induced cell migration . This suggests that the compound might interact with its targets to inhibit certain cellular processes, potentially leading to anti-angiogenic effects.
Biochemical Pathways
The inhibition of vegfr1 suggests that the compound might affect angiogenesis-related pathways . Furthermore, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines , indicating potential effects on cell cycle regulation pathways.
Pharmacokinetics
The molecular properties of similar compounds have been predicted using various software tools . These properties, including Lipinski’s Rule of Five, are important for a drug’s pharmacokinetics and can impact its bioavailability .
Result of Action
Similar compounds have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound might have potential antitumor effects.
Action Environment
The synthesis and application of similar compounds have been studied under various conditions , suggesting that environmental factors could potentially influence the action of this compound.
属性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c21-15(13-2-4-17-18(10-13)27-12-26-17)6-7-20-28(22,23)14-3-5-16-19(11-14)25-9-1-8-24-16/h2-5,10-11,15,20-21H,1,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIJTIRBOVDFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
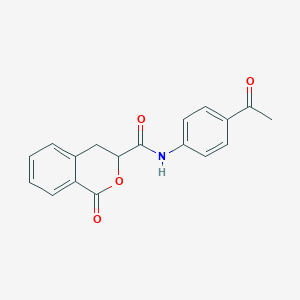

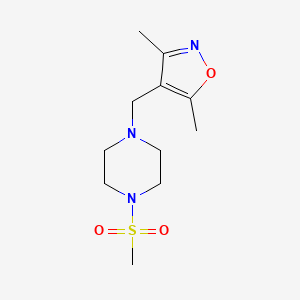
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide](/img/structure/B2995657.png)
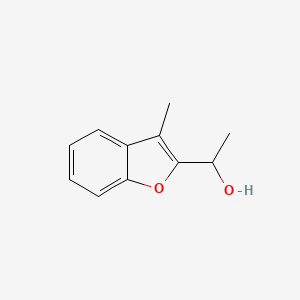
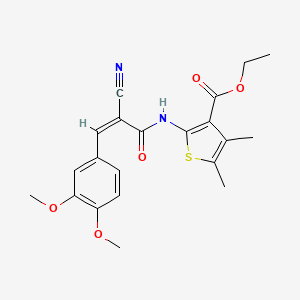
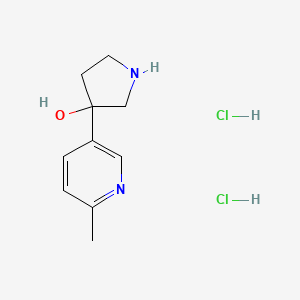

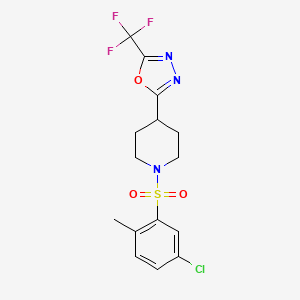

![2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)
